Spiroxasone
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Overview
Description
Spiroxasone is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group. It was developed as a diuretic and antihypertensive agent but was never marketed. The compound was synthesized and assayed in 1963. This compound is structurally characterized by the removal of the ketone group from the C17α spirolactone ring, making it a unique member of the spirolactone family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiroxasone involves the acetylation of 7α-thiospirolactone. The key steps include:
Formation of 7α-thiospirolactone: This is achieved through the reaction of a suitable steroidal precursor with thioacetic acid.
Acetylation: The 7α-thiospirolactone is then acetylated using acetic anhydride under controlled conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented due to its lack of commercialization, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Spiroxasone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the acetylthio group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: As a model compound for studying steroidal antimineralocorticoids and their derivatives.
Biology: Investigating its effects on mineralocorticoid receptors and related pathways.
Medicine: Exploring its potential as a diuretic and antihypertensive agent, although it was never marketed.
Mechanism of Action
Spiroxasone exerts its effects primarily through antagonism of mineralocorticoid receptors. By binding to these receptors, it inhibits the action of aldosterone, a hormone that regulates sodium and water balance in the body. This leads to increased excretion of sodium and water, thereby reducing blood pressure. Additionally, this compound possesses antiandrogen activity, which further contributes to its pharmacological profile .
Comparison with Similar Compounds
Spironolactone: Another steroidal antimineralocorticoid with similar diuretic and antihypertensive properties.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Eplerenone: A selective mineralocorticoid receptor antagonist with fewer side effects compared to spironolactone.
Uniqueness of Spiroxasone: this compound is unique due to its specific structural modifications, such as the removal of the ketone group from the C17α spirolactone ring. This structural difference may influence its binding affinity and activity at mineralocorticoid and androgen receptors, distinguishing it from other compounds in the spirolactone group .
Properties
CAS No. |
6673-97-8 |
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Molecular Formula |
C24H34O3S |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H34O3S/c1-15(25)28-20-14-16-13-17(26)5-9-22(16,2)18-6-10-23(3)19(21(18)20)7-11-24(23)8-4-12-27-24/h13,18-21H,4-12,14H2,1-3H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1 |
InChI Key |
XKCGICBTWRNUCL-KIEAKMPYSA-N |
SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCCO5)C |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCCO5)C |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCCO5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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